1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene
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Overview
Description
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two benzene rings connected through an ethene bridge with oxymethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or xylene to facilitate the reaction and remove water by azeotropic distillation.
Industrial Production Methods
In industrial settings, the production of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient removal: of by-products
Optimization: of reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene groups to hydroxyl groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Nitrobenzene, bromobenzene, chlorobenzene
Scientific Research Applications
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene involves its interaction with molecular targets through its oxymethylene groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibenzyloxyethane: Similar structure but lacks the ethene bridge.
1,2-Diphenoxyethane: Contains phenoxy groups instead of oxymethylene groups.
Diethylene glycol divinyl ether: Contains vinyl ether groups instead of benzene rings.
Uniqueness
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is unique due to its combination of benzene rings and oxymethylene groups connected by an ethene bridge. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
109201-88-9 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-phenylmethoxyethenoxymethylbenzene |
InChI |
InChI=1S/C16H16O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChI Key |
QEGGHPZYTOSZDX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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